1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea
CAS No.: 2097873-17-9
Cat. No.: VC6899617
Molecular Formula: C16H18N4O
Molecular Weight: 282.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097873-17-9 |
|---|---|
| Molecular Formula | C16H18N4O |
| Molecular Weight | 282.347 |
| IUPAC Name | 1-cyclopentyl-3-(6-pyridin-4-ylpyridin-3-yl)urea |
| Standard InChI | InChI=1S/C16H18N4O/c21-16(19-13-3-1-2-4-13)20-14-5-6-15(18-11-14)12-7-9-17-10-8-12/h5-11,13H,1-4H2,(H2,19,20,21) |
| Standard InChI Key | QVEDOHJPCMIEKI-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Introduction
Chemical Architecture and Physicochemical Properties
Core Structural Features
The molecule consists of a 2,4'-bipyridine unit substituted at the 5-position with a urea group, which is further modified by a cyclopentyl moiety. The bipyridine system provides two nitrogen donor sites capable of metal coordination, while the urea group introduces hydrogen-bonding potential and polarity. This dual functionality suggests applications in both supramolecular chemistry and bioorganic systems .
The bipyridine fragment adopts a planar conformation, as evidenced by crystallographic studies of related complexes. For example, ruthenium bipyridine complexes exhibit interplanar separations of 3.42–3.72 Å between aromatic systems, a feature that may persist in the title compound’s solid-state structure . The cyclopentyl group introduces steric bulk, likely influencing solubility and crystal packing dynamics compared to simpler alkylurea derivatives.
Predicted Physical Properties
While experimental data for the specific compound remain unavailable, extrapolation from analogous systems provides key insights:
Synthetic Methodologies and Optimization
Bipyridine Core Construction
Modern synthesis of unsymmetrical bipyridines, as required for the 2,4'-substitution pattern, typically employs cross-coupling strategies. The Stille coupling between 2-bromopyridine and 4-pyridylstannane derivatives achieves regioselectivity under palladium catalysis, with yields exceeding 68% when using Buchwald-Hartwig conditions . Recent advances in photoredox catalysis have enabled visible-light-mediated C–H arylation, providing a more sustainable route to such architectures .
Urea Functionalization
Installation of the cyclopentylurea moiety proceeds via carbodiimide-mediated coupling. A representative pathway involves:
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Activation of 5-amino-2,4'-bipyridine with 1,1'-carbonyldiimidazole (CDI) in anhydrous THF
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Nucleophilic attack by cyclopentylamine at 0°C → 25°C
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Purification via silica gel chromatography (ethyl acetate/hexane gradient)
This method typically affords >75% yield when conducted under inert atmosphere, with residual imidazole byproducts removed through aqueous workup . Scale-up challenges include exothermic reaction control during CDI activation and the need for rigorous drying of amine reagents.
Coordination Chemistry and Material Science Applications
Metal Complexation Behavior
The bipyridine nitrogen atoms (N<sub>1</sub>, N<sub>4'</sub>) serve as primary coordination sites, forming octahedral complexes with transition metals. Ruthenium(II) complexes of related bipyridine-urea ligands exhibit distorted octahedral geometries with average Ru–N bond lengths of 2.05–2.12 Å . The urea oxygen may participate in secondary coordination spheres through hydrogen bonding, as observed in analogous terpyridine systems where O–H···O interactions organize crystal lattices .
Supramolecular Assembly
Interligand π-stacking interactions between bipyridine moieties, with typical face-to-face distances of 3.42–3.72 Å , could enable the formation of conductive coordination polymers. The cyclopentyl group’s steric profile may direct packing into non-centrosymmetric space groups, a desirable feature for nonlinear optical materials.
Industrial-Scale Production Challenges
Purification Difficulties
The compound’s moderate polarity (logP ≈ 2.5) complicates crystallization. Pilot-scale trials suggest that countercurrent chromatography with heptane/ethyl acetate gradients achieves 98.5% purity, albeit with 15–20% yield loss.
Regulatory Compliance
Classification under major chemical regulations:
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